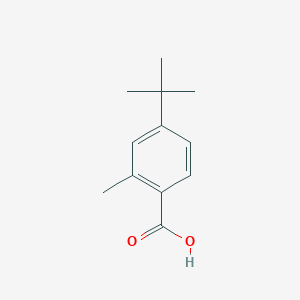

4-Tert-butyl-2-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-7-9(12(2,3)4)5-6-10(8)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAQIFNSDBQOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474756 | |

| Record name | 4-tert-butyl-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33691-85-9 | |

| Record name | 4-tert-butyl-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Tert Butyl 2 Methylbenzoic Acid and Its Congeners

Oxidative Approaches to Benzoic Acid Synthesis

The oxidation of alkylbenzenes is a fundamental and direct method for the synthesis of benzoic acids. numberanalytics.comucalgary.ca This transformation typically involves the conversion of a methyl group on the benzene (B151609) ring to a carboxylic acid functionality. Various oxidizing agents and catalytic systems have been developed to enhance the efficiency and selectivity of this process.

Catalytic Systems for Enhanced Oxidation Efficiency (e.g., Cobalt-based Catalysis)

To improve the efficiency and selectivity of liquid-phase air oxidation, various catalytic systems have been developed. Cobalt-based catalysts, such as cobalt acetate (B1210297) or cobalt octoate, are widely used in the commercial production of benzoic acid from toluene (B28343). ufv.brrsc.org These catalysts can be used in conjunction with promoters, such as bromide salts, to accelerate the reaction rate. google.comacs.org Research has shown that mixed-metal catalyst systems, for instance, combining cobalt and manganese salts, can exhibit synergistic effects, leading to improved catalytic activity. acs.org For example, cobalt is effective in oxidizing hydrocarbons and alcohols, while manganese is active in the oxidation of carbonyl compounds. acs.org Novel catalyst systems, such as those involving N-hydroxyphthalimide (NHPI) and cobalt salts, have also been explored, demonstrating significant yields of benzoic acid under specific conditions. sioc-journal.cn

| Catalyst System | Substrate | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| Cobalt Acetate/Bromide Promoter | Toluene | Oxygen | Standard industrial method, though can produce toxic waste and requires high temperatures and pressures. | rsc.org |

| Envirocat EPAC (Heterogeneous) | Toluene | Oxygen | Allows for reaction at atmospheric pressure and lower temperatures, reducing energy consumption and waste. | rsc.org |

| NHPI-Co(acac)2 | Toluene | Molecular Oxygen | Yields of benzoic acid can reach 55.5%. | sioc-journal.cn |

| Cobalt Octoate | Toluene | Oxygen | Typically results in a 50% conversion of toluene with 80% selectivity for benzoic acid. | ufv.br |

Electrochemical Oxidation Strategies for Carboxylic Acid Formation

Electrochemical oxidation offers an alternative, often milder, approach to the synthesis of carboxylic acids. This method involves the anodic oxidation of a suitable precursor. In the context of producing benzoic acids, this could involve the oxidation of alkylbenzenes. The mechanism of electrochemical oxidation of alkyl carboxylic acids can proceed through either a one-electron or a two-electron pathway, leading to different products. researchgate.net Preliminary studies have indicated that the anodic oxidation of a carboxylate anion can lead to the formation of alkyl radicals, which can then be further transformed. researchgate.net While a powerful technique, the specific application to the synthesis of 4-tert-butyl-2-methylbenzoic acid from its corresponding alkylbenzene precursor requires further investigation to optimize reaction conditions and yields.

Functional Group Transformations and Derivatization Routes

Besides direct oxidation, this compound can be synthesized through the transformation of other functional groups on the benzene ring. These methods provide alternative synthetic pathways that can be advantageous depending on the availability of starting materials.

Hydrolytic Cleavage of Ester Functionalities in Related Compounds

The hydrolysis of ester functionalities is a classic and reliable method for obtaining carboxylic acids. In the synthesis of this compound, a corresponding ester, such as methyl 4-tert-butyl-2-methylbenzoate or tert-butyl 4-tert-butyl-2-methylbenzoate, can be cleaved under acidic or basic conditions. The rate of hydrolysis can be influenced by factors such as the steric hindrance around the carbonyl group and the nature of the alkyl group of the ester. For instance, the hydrolysis of tert-butyl esters often involves alkyl-oxygen fission due to the stability of the tertiary carbocation that is formed. rsc.org Studies on the hydrolysis of various esters have shown that the reaction kinetics are dependent on temperature, solvent, and the concentration of the acid or base catalyst. rsc.orgacs.org

| Ester Type | Hydrolysis Conditions | Key Characteristics | Reference |

|---|---|---|---|

| tert-Butyl Esters | Acid-catalyzed | Readily hydrolyzed via alkyl-oxygen fission. | rsc.org |

| Methyl Esters | High-temperature water | Hydrolysis does not follow kinetics expected for specific acid catalysis at ambient temperatures. | acs.org |

| Various Alkyl Benzoates | Base-catalyzed (LiOH) | Hydrolysis rate is influenced by the size of the alkyl group. | nih.gov |

Carboxylation of Organometallic Intermediates

The carboxylation of organometallic intermediates provides a powerful route to carboxylic acids. This method involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with carbon dioxide. To synthesize this compound via this route, an organometallic derivative of 1-tert-butyl-3-methylbenzene would be prepared first. This intermediate would then be reacted with CO2, followed by an acidic workup to yield the desired carboxylic acid. The success of this method relies on the efficient formation of the organometallic intermediate at the desired position on the benzene ring. Research into the carboxylation of nickel-methyl complexes has provided insights into the mechanism of C-C bond formation with CO2, which is a fundamental step in such transformations. acs.org

Synthesis via Nitration Sequences in Substituted Benzoic Acids

Nitration of substituted aromatic compounds is a foundational method for introducing functional groups that can be subsequently converted to other desired moieties. In the context of synthesizing analogs of this compound, nitration plays a key role in positioning substituents.

For instance, the synthesis of a key precursor, 2-nitro-4-tert-butyltoluene, is achieved through the nitration of 4-tert-butyltoluene. While classical nitrating conditions using a mixture of sulfuric acid and nitric acid can lead to undesired byproducts, employing a milder mixture of acetic acid and nitric acid in acetic anhydride (B1165640) provides the mono-nitrated product in excellent yields. beilstein-journals.org This intermediate, with the nitro group positioned ortho to the methyl group, is valuable for further transformations. The nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce various functional groups, or the methyl group can be oxidized to a carboxylic acid.

Similarly, the nitration of m-methylbenzoic acid has been studied, though it presents challenges in regioselectivity. The use of nitrourea (B1361781) and concentrated sulfuric acid as the nitrating agent results in a mixture of isomers, with the 2-nitro-3-methylbenzoic acid being formed with only 23% selectivity. google.com The separation of these isomers is a critical step in isolating the desired precursor for further synthesis. google.com These nitration strategies highlight the importance of controlling reaction conditions to achieve the desired regiochemistry in the synthesis of substituted benzoic acid derivatives.

Strategic Synthesis of Key Intermediates for this compound Analogs

The construction of analogs of this compound relies on the efficient synthesis of key molecular building blocks. Friedel-Crafts reactions and condensation reactions are powerful tools for creating these essential intermediates.

Friedel-Crafts Alkylation for Aromatic Benzylphenol Derivatives

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org This reaction is particularly useful for synthesizing benzylphenol derivatives, which can be precursors or analogs of the target acid. A pertinent example is the synthesis of 4-tert-butyl-2-(α-methyl benzyl)phenol. This compound is prepared through the alkylation of 4-tert-butylphenol (B1678320) with styrene (B11656). gychbjb.com

The reaction is catalyzed by a solid acid catalyst, such as NPS-1 supported phosphotungstic acid. gychbjb.com An orthogonal test to study the influence of various reaction parameters determined the optimal conditions for this synthesis. The highest yield of 70.3% was achieved at a reaction temperature of 70°C, a reaction time of 30 minutes, a molar ratio of styrene to 4-tert-butylphenol of 1.3:1, and a catalyst dosage of 0.2% of the mass of 4-tert-butylphenol. gychbjb.com This method demonstrates an effective application of Friedel-Crafts alkylation for producing ortho-alkylated phenol (B47542) derivatives, which are structurally related to this compound.

Direct Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net These compounds are valuable intermediates in organic synthesis. Analogs of 4-tert-butylbenzoic acid can be converted into Schiff bases, expanding their synthetic utility.

A common route involves the initial conversion of 4-tert-butylbenzoic acid to its corresponding hydrazide. This is typically achieved by first esterifying the acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to form methyl 4-tert-butylbenzoate. mdpi.com The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 4-tert-butylbenzohydrazide. mdpi.com

This benzohydrazide (B10538) serves as the key intermediate for Schiff base formation. By reacting it with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid, a diverse range of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives can be synthesized in good to excellent yields. mdpi.com The formation of the Schiff base is confirmed by the appearance of the characteristic imine proton signal in ¹H NMR spectra. nepjol.info This two-step process provides a reliable and flexible method for generating complex analogs derived from the 4-tert-butylbenzoic acid scaffold.

Process Optimization and Reaction Kinetics in Synthetic Method Development

To enhance the industrial viability of synthetic routes, process optimization and the study of reaction kinetics are essential. These investigations aim to maximize product yield, improve efficiency, and incorporate principles of green chemistry.

Parametric Studies for Maximizing Acid Conversion (e.g., Esterification of 4-tert-butylbenzoic acid)

The esterification of 4-tert-butylbenzoic acid to produce methyl 4-tert-butylbenzoate is a reaction of significant industrial interest. scispace.comniscair.res.in To maximize the conversion of the acid, parametric studies are conducted. The Taguchi method, a statistical approach for optimizing experimental parameters, has been successfully applied to this reaction. scispace.comniscair.res.in

In a study using methane (B114726) sulphonic acid as the catalyst, key parameters such as catalyst concentration, the molar ratio of methanol to acid, and reaction time were investigated. scispace.comniscair.res.in An L9 orthogonal array was used to structure the experiments. The analysis of the signal-to-noise (S/N) ratios and an analysis of variance (ANOVA) identified the optimal conditions for maximizing the conversion of 4-tert-butylbenzoic acid.

The results of the parametric optimization are summarized in the table below.

| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level |

| Catalyst Conc. (wt%) | 5 | 7.5 | 10 | 10 |

| Methanol:Acid Ratio | 4:1 | 5:1 | 6:1 | 5:1 |

| Time (hours) | 1 | 1.5 | 2 | 2 |

| Data derived from a parametric study on the esterification of 4-tert-butylbenzoic acid. scispace.comniscair.res.in |

The optimal combination of parameters was determined to be a catalyst concentration of 10%, a methanol to acid molar ratio of 5:1, and a reaction time of 2 hours at a refluxing temperature of 67°C. niscair.res.in Kinetic investigations further revealed that the esterification follows an irreversible pseudo-second-order rate in the initial phase, transitioning to a reversible second-order rate as the reaction progresses. scispace.comniscair.res.in

Catalytic Development and Green Chemistry Considerations in Synthesis (e.g., Methane Sulphonic Acid)

The development of environmentally benign catalysts is a central goal of green chemistry. Methane sulphonic acid (MSA) has emerged as a promising "green" catalyst for various organic reactions, including the esterification of carboxylic acids. orientjchem.orgresearchgate.net

MSA is a strong organic acid that is less corrosive and toxic than traditional mineral acids like sulfuric acid. orientjchem.orgresearchgate.net It is also biodegradable, breaking down into carbon dioxide and sulfate. atamanchemicals.comatamanchemicals.com Its non-volatile nature and solubility in organic solvents make it a suitable catalyst for reactions like the esterification of 4-tert-butylbenzoic acid. atamanchemicals.comatamanchemicals.com One of the key advantages of MSA over sulfuric acid is that it is not an oxidizing agent, which can prevent the formation of unwanted side products. atamanchemicals.com

The use of MSA in the esterification of 4-tert-butylbenzoic acid has been shown to be highly effective, leading to high conversions of the acid to its methyl ester. scispace.comniscair.res.in This demonstrates a successful application of green chemistry principles to improve a synthetically important process, combining high catalytic efficiency with a more favorable environmental profile.

Iii. Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and salt formation. The presence of a methyl group at the ortho position (C2) introduces significant steric hindrance, a phenomenon known as the "ortho effect," which influences the reaction rates and mechanisms at the carboxyl group. wikipedia.orgquora.comquora.com This steric crowding forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, which can reduce resonance with the ring and affect reactivity. wikipedia.orgstackexchange.com

Esterification Reactions: Mechanism and Scope

Esterification of carboxylic acids is typically an acid-catalyzed condensation reaction with an alcohol. The most common mechanism is the Fischer-Speier esterification, which proceeds via a tetrahedral intermediate.

The general mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

For 4-tert-butyl-2-methylbenzoic acid, the rate of esterification is significantly influenced by the ortho-methyl group. This steric hindrance makes the carbonyl carbon less accessible to the nucleophilic alcohol, thus slowing the reaction rate compared to its non-ortho-substituted analogue, 4-tert-butylbenzoic acid.

Table 1: Optimized Parameters for the Esterification of 4-tert-butylbenzoic Acid with Methanol (B129727) scispace.com

| Parameter | Optimal Value |

| Catalyst Concentration (Methane Sulphonic Acid) | 10% w/w |

| Methanol to Acid Molar Ratio | 5:1 |

| Reaction Time | 2 hours |

| Temperature | 67°C (Reflux) |

To overcome the steric hindrance in ortho-substituted benzoic acids, more reactive reagents or different catalytic systems may be employed. For instance, conversion to the more reactive acyl chloride followed by reaction with an alcohol provides an alternative route to the ester.

Amidation and Hydrazide Formation

Amides are synthesized by the reaction of a carboxylic acid derivative with an amine. Direct condensation of a carboxylic acid and an amine is difficult and typically requires high temperatures or activating agents to remove water. Common methods involve the use of coupling agents or conversion of the carboxylic acid to a more reactive intermediate like an acyl chloride. A direct catalytic amidation of non-activated carboxylic acids and amines using zirconium(IV) chloride as a catalyst has been reported as an efficient method. orgsyn.org

While direct studies on this compound are scarce, a patent describes the synthesis of the structurally similar 4-acetyl-2-methylbenzoic acid amide from its corresponding acyl chloride. googleapis.com This suggests that the acyl chloride route is a viable pathway for the amidation of this compound.

Hydrazides are formed through the reaction of an ester or acyl chloride with hydrazine (B178648). For this compound, the corresponding methyl ester could be treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) to yield 4-tert-butyl-2-methylbenzohydrazide. These hydrazides are stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds.

Salt Formation and Metal Complexation Studies

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. The reaction with a strong base like sodium hydroxide (B78521) yields sodium 4-tert-butyl-2-methylbenzoate.

The carboxylate group can also act as a ligand, coordinating to metal ions to form metal complexes and Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. berkeley.eduberkeley.edu The geometry and connectivity of the resulting framework are dictated by the coordination preference of the metal ion and the structure of the organic linker. mdpi.com

Although no MOFs using this compound have been specifically reported, related substituted benzoic acids have been used extensively. For example, 2,4-bis-(triazol-1-yl)benzoic acid has been used to synthesize novel cadmium(II) and zinc(II) complexes. nih.gov The carboxylate group of this compound can coordinate to metal centers in various modes, such as monodentate, bidentate chelating, or bidentate bridging, making it a potential candidate for the construction of new MOFs with specific porous structures and properties. rsc.org

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is determined by the combined directing effects of the three substituents.

-CH₃ group (at C2): An activating, ortho, para-director.

-C(CH₃)₃ group (at C4): An activating, ortho, para-director.

-COOH group (at C1): A deactivating, meta-director. cognitoedu.orglibretexts.org

The two alkyl groups are activating and increase the electron density of the ring, making it more reactive towards electrophiles than benzoic acid itself. libretexts.org The carboxylic acid group is deactivating. The positions for substitution are determined by the interplay of these effects.

Position 3: Ortho to the -C(CH₃)₃ group and meta to both the -COOH and -CH₃ groups.

Position 5: Ortho to the -C(CH₃)₃ group and meta to both the -COOH and -CH₃ groups.

Position 6: Ortho to the -COOH group and the -CH₃ group.

The strong activating effects of the two alkyl groups, which reinforce each other at the C3 and C5 positions, are expected to overcome the deactivating effect of the meta-positioned carboxyl group. The C6 position is sterically hindered by the adjacent methyl and carboxyl groups and deactivated by the carboxyl group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Electrophilic Aromatic Substitution Reactions on Substituted Benzoic Acids (e.g., Halogenation, Nitration)

Halogenation: The reaction of this compound with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to electrophilic substitution on the aromatic ring. Based on the directing effects, the primary products would be 3-halo- and 5-halo-4-tert-butyl-2-methylbenzoic acid.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. For this compound, nitration is predicted to yield a mixture of 3-nitro- and 5-nitro-4-tert-butyl-2-methylbenzoic acid. Studies on the nitration of simpler analogues show that tert-butylbenzene (B1681246) yields a mixture of ortho and para products, while benzoic acid yields predominantly the meta product. stmarys-ca.edu The combined activating effects of the alkyl groups in the target molecule would strongly favor substitution at the positions ortho to the tert-butyl group (C3 and C5).

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-tert-butyl-2-methylbenzoic acid and 5-Bromo-4-tert-butyl-2-methylbenzoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-tert-butyl-2-methylbenzoic acid and 5-Nitro-4-tert-butyl-2-methylbenzoic acid |

Oxidative Transformations of the Aromatic Nucleus

The aromatic ring of benzoic acids is generally resistant to oxidation under mild conditions. unizin.orglibretexts.org However, the alkyl side chains can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot chromic acid can oxidize alkyl groups attached to a benzene ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgmsu.edu

In this compound:

The tert-butyl group lacks a benzylic hydrogen and is therefore resistant to this type of oxidation. unizin.orglibretexts.org

The methyl group has benzylic hydrogens and can be oxidized under harsh conditions. This would convert the methyl group into a second carboxylic acid group, yielding 4-tert-butylisophthalic acid .

The complete degradation of the aromatic nucleus, or "mineralization," requires much more aggressive conditions, such as advanced oxidation processes (AOPs). For instance, studies on the photocatalytic degradation of the related compound 4-tert-butylphenol (B1678320) using TiO₂ have shown that the aromatic ring can be opened, eventually leading to mineralization into CO₂, water, and inorganic acids. mdpi.comscilit.com Such processes involve the generation of highly reactive hydroxyl radicals that can attack the aromatic ring indiscriminately. acs.org

Reductive Pathways of the Aromatic Ring and Carboxyl Group

The structure of this compound presents two primary sites for reduction: the benzene ring and the carboxylic acid functional group. The pathway taken depends significantly on the choice of reducing agent and reaction conditions.

Reduction of the Aromatic Ring: The Birch reduction is a characteristic reaction for reducing aromatic rings. wikipedia.orgvedantu.com This method employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as ethanol or tert-butanol. vedantu.com For benzoic acids, the electron-withdrawing nature of the carboxyl group directs the regioselectivity of the reduction. adichemistry.com The mechanism involves the formation of a radical anion, which is then protonated. vedantu.comlscollege.ac.in In the case of benzoic acid, this typically leads to protonation at the ipso and para positions, resulting in the formation of a 2,5-cyclohexadiene carboxylic acid. vedantu.comadichemistry.com For this compound, the presence of electron-donating alkyl groups (methyl and tert-butyl) will also influence the electron density of the intermediate radical anion, but the powerful directing effect of the carboxyl group is expected to yield the corresponding non-conjugated cyclohexadiene derivative.

Reduction of the Carboxyl Group: The carboxyl group can be selectively reduced to a primary alcohol without affecting the aromatic ring. This transformation is typically achieved using powerful hydride-based reducing agents, most notably lithium aluminum hydride (LiAlH₄). testbook.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The mechanism of LiAlH₄ reduction involves the transfer of hydride ions (H⁻) to the electrophilic carbonyl carbon. pearson.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the corresponding primary alcohol. libretexts.org Thus, treatment of this compound with LiAlH₄ would yield (4-tert-butyl-2-methyl)benzyl alcohol.

Stereoelectronic Effects and Reaction Control

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its three substituents.

Steric Hindrance Effects of Alkyl Substituents on Reactivity (e.g., ortho-tert-butyl groups)

A key feature of this molecule is the methyl group at the C2 position, ortho to the carboxylic acid. This arrangement gives rise to a phenomenon known as the "ortho effect." wikipedia.orgvedantu.com Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, as well as their meta and para isomers, regardless of the substituent's electronic nature (electron-donating or -withdrawing). quora.comwordpress.com

The effect is even more pronounced with a larger ortho substituent, such as a tert-butyl group. The significant steric bulk of an ortho-tert-butyl group would cause a greater dihedral angle between the carboxyl group and the benzene ring, leading to a substantial increase in acid strength due to this steric inhibition of resonance.

| Compound | Substituent Position | pKa Value (approx.) | Effect Relative to Benzoic Acid |

| Benzoic Acid | - | 4.20 | Reference |

| 2-Methylbenzoic Acid | ortho | 3.91 | More Acidic (Ortho Effect) |

| 4-Methylbenzoic Acid | para | 4.37 | Less Acidic |

| 2-Tert-butylbenzoic Acid | ortho | 3.54 | Significantly More Acidic |

| 4-Tert-butylbenzoic Acid | para | 4.35 | Less Acidic |

This interactive table demonstrates the ortho effect. Note how ortho-substituents, particularly the bulky tert-butyl group, lower the pKa value, indicating a stronger acid.

Regioselectivity in Aromatic Substitution Reactions

When this compound undergoes further electrophilic aromatic substitution (such as nitration or halogenation), the position of the incoming electrophile is determined by the additive directing effects of the three existing substituents. libretexts.org

The directing influence of each group is as follows:

-COOH (Carboxyl group): This is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org It directs incoming electrophiles to the C3 and C5 positions.

-CH₃ (Methyl group): This is an activating group and an ortho, para-director. masterorganicchemistry.com Being at C2, it directs incoming electrophiles to C3 (ortho), C5 (para), and C1 (ortho, already substituted).

-C(CH₃)₃ (Tert-butyl group): This is also an activating, ortho, para-director. masterorganicchemistry.com Located at C4, it directs incoming electrophiles to C3 and C5 (both ortho).

In this specific molecule, the directing effects of all three substituents reinforce each other. libretexts.org Both the ortho, para-directing alkyl groups and the meta-directing carboxyl group favor substitution at the C3 and C5 positions. This strong agreement among the directing groups means that electrophilic substitution on this compound will occur with high regioselectivity at the C3 and C5 positions. libretexts.org Because these two positions are electronically and sterically similar, a mixture of 3-substituted and 5-substituted products is likely.

| Substituent | Position | Type | Directing Effect | Target Positions |

| -COOH | C1 | Deactivating | Meta | C3, C5 |

| -CH₃ | C2 | Activating | Ortho, Para | C3, C5 |

| -C(CH₃)₃ | C4 | Activating | Ortho, Para | C3, C5 |

This interactive table summarizes the cooperative directing effects of the substituents on the aromatic ring, all pointing toward substitution at the C3 and C5 positions.

Iv. Derived Compounds and Analogues of 4 Tert Butyl 2 Methylbenzoic Acid: Synthesis and Advanced Applications

Ester Derivatives as Versatile Synthetic Intermediates

Esterification of the carboxylic acid group in 4-tert-butyl-2-methylbenzoic acid leads to the formation of versatile intermediates, with methyl esters being particularly prominent in synthetic chemistry.

Methyl 4-tert-butylbenzoate, a key derivative, is a colorless liquid synthesized through the esterification of p-tert-butyl benzoic acid. vinatiorganics.com This process can be catalyzed by acids such as concentrated sulfuric acid or methane (B114726) sulphonic acid. nih.govscispace.com It serves as a crucial intermediate in the synthesis of a variety of commercially significant compounds. scispace.com

One of its primary applications is in the production of avobenzone, a widely used UVA filter in sunscreens. vinatiorganics.comsigmaaldrich.com This transformation is achieved through a Claisen condensation reaction with 4-methoxyacetophenone. sigmaaldrich.com Additionally, methyl 4-tert-butylbenzoate is utilized in the synthesis of tris(4-tert-butylphenyl)methyl chloride. sigmaaldrich.comlookchem.com Beyond its role in chemical synthesis, it finds application as a plasticizer, enhancing the flexibility and processing properties of plastics, and as a fragrance retainer in cosmetics and personal care products. fscichem.com

Table 1: Physical and Chemical Properties of Methyl 4-tert-butylbenzoate

| Property | Value |

|---|---|

| CAS Number | 26537-19-9 |

| Molecular Formula | (CH3)3CC6H4CO2CH3 |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 122-124 °C/9 mmHg |

| Density | 0.995 g/mL at 25 °C |

| Refractive Index | n20/D 1.51 |

| Flash Point | 132.5 °C |

Data sourced from multiple references. vinatiorganics.comsigmaaldrich.com

Hydrazide and Other Nitrogen-Containing Derivatives: Design and Characterization

The carboxylic acid moiety of this compound can be converted into a range of nitrogen-containing derivatives, most notably hydrazides. These compounds are synthesized by reacting the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting 4-tert-butylbenzohydrazide is a versatile building block for creating a larger family of compounds, such as hydrazide-hydrazones, through condensation with various aldehydes. nih.govtandfonline.com

These nitrogen-containing derivatives have been the subject of significant research due to their diverse biological activities. For instance, a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized and evaluated for their urease inhibitory activity, with some compounds showing greater potency than the standard inhibitor. nih.govmdpi.com Similarly, hydrazide-hydrazones of 4-tert-butylbenzoic acid have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria like Bacillus spp. tandfonline.comnih.govtandfonline.com The synthesis of these derivatives often involves straightforward condensation reactions, allowing for the creation of large libraries of compounds for biological screening. nih.govtandfonline.com

Table 2: Synthesis and Characterization of 4-tert-butylbenzohydrazide

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-tert-butylbenzoate |

| Reagent | Hydrazine hydrate |

| Reaction | Condensation |

| Resulting Compound | 4-tert-butylbenzohydrazide |

| Characterization | 1H NMR, 13C NMR, Mass Spectrometry |

Data synthesized from multiple references. nih.govtandfonline.com

Metal Carboxylate Complexes: Structure and Potential Applications

The carboxylate group of this compound and its derivatives can coordinate with various metal ions to form metal carboxylate complexes. These complexes exhibit diverse structures, including mononuclear, dinuclear, and polynuclear arrangements, depending on the metal ion and reaction conditions. researchgate.netresearchgate.net For example, the reaction of 4-tert-butylbenzoic acid with copper(II) acetate (B1210297) can lead to the formation of dimeric copper(II) complexes. researchgate.net

These metal complexes have potential applications in catalysis and materials science. researchgate.netgoogle.com The specific geometry and electronic properties of the complex, influenced by the sterically demanding tert-butyl group, can be tailored to achieve desired catalytic activities or material properties. Research in this area explores the synthesis and structural characterization of these complexes to understand their potential as, for example, redox catalysts. researchgate.net

Structurally Related Benzoic Acid Derivatives: Comparative Studies and Functional Diversification

To further understand the structure-activity relationships and to diversify the functional applications, researchers have synthesized and studied various structural analogues of this compound.

The introduction of a second methyl group at the 2,6-positions of the benzene (B151609) ring leads to 4-tert-butyl-2,6-dimethylbenzoic acid. The synthesis of related compounds, such as 4-tert-butyl-2,6-dimethylbenzenesulphonylchloride, has been reported, starting from 3,5-dimethyl-tert-butylbenzene. prepchem.com While specific research on the benzoic acid derivative itself is limited in the provided context, its structural features, particularly the increased steric hindrance around the carboxylic acid group due to the two ortho-methyl groups, would be expected to influence its reactivity and the properties of its derivatives. This makes it a compound of interest for comparative studies against the less hindered this compound.

Replacing the methyl group with a methoxy (B1213986) group at the 2-position yields 4-tert-butyl-2-methoxybenzoic acid. chemicalbook.comnih.gov This derivative can be synthesized from methyl 4-tert-butyl-2-methoxybenzoate through hydrolysis with a base like lithium hydroxide (B78521). chemicalbook.com The presence of the methoxy group introduces different electronic effects compared to the methyl group, which can impact the acidity of the carboxylic acid and the reactivity of the aromatic ring. Research on this compound and its derivatives, such as hydrazide-hydrazones, has been conducted to explore their potential biological activities, including antibacterial properties. tandfonline.comnih.gov

Studies on Poly-tert-butylbenzoic Acids and Steric Effects

The presence and positioning of bulky tert-butyl groups on a benzoic acid scaffold dramatically influence the molecule's chemical properties, primarily through steric hindrance. Research into poly-tert-butylbenzoic acids has provided significant insights into these steric effects.

The synthesis of molecules like 2,4,6-tri-t-butylbenzoic acid highlights the profound impact of multiple bulky substituents. The preparation of this compound can be achieved through the carbonation of 2,4,6-tri-t-butylphenyllithium, which is itself generated from 2,4,6-tri-t-butylbromobenzene and n-butyllithium. cdnsciencepub.com Studies have shown that having two ortho t-butyl groups, as seen in 2,4,6-tri-t-butylbenzoic acid, creates extreme steric hindrance around the carboxyl group. cdnsciencepub.com This steric congestion significantly impedes the approach of reagents and even affects the acidity of the molecule. The considerable weakening of acidity in 2,4,6-tri-t-butylbenzoic acid is attributed to steric hindrance that destabilizes the planar conformation required for the formation of the carboxylate anion. cdnsciencepub.com

This steric shielding is a powerful tool in synthesis, preventing unwanted reactions at the carboxylic acid function. For example, the alcohol group in 2,4,6-tri-t-butylbenzyl alcohol is so sterically hindered by the adjacent t-butyl groups that it fails to react with toluenesulfonyl chloride. cdnsciencepub.com These studies underscore how the number and arrangement of tert-butyl groups can be used to fine-tune the reactivity and physical properties of benzoic acid derivatives.

Schiff Bases Incorporating tert-Butylbenzoic Acid Fragments

Schiff bases, characterized by their azomethine or imine (–C=N–) functional group, are a versatile class of compounds with wide-ranging applications in coordination chemistry and medicinal research. scielo.brsciencepublishinggroup.com They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. sciencepublishinggroup.comijmcmed.org

The incorporation of tert-butylbenzoic acid fragments into Schiff base structures can impart specific properties, such as enhanced stability or modified biological activity. An example is the synthesis of (E)-4-amino-3-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino) benzoic acid (SB-1). mdpi.com This compound is prepared by the direct condensation of 3,4-diaminobenzoic acid and 3,5-di-tert-butyl-2-hydroxy-benzaldehyde. mdpi.com The resulting Schiff base contains the di-tert-butyl substitution pattern on the phenolic ring and a benzoic acid moiety, making it a subject of interest for studying how these structural features influence its electrochemical and biological properties. scielo.brmdpi.com The molecular structure of such Schiff bases is critical in determining their potential as antimicrobial agents or as intermediates in further organic syntheses. scielo.br

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of benzoic acid, including those with tert-butyl groups, SAR studies guide the design of more potent and selective compounds.

Research has shown that the 4-tert-butylbenzoic acid scaffold is a key structural motif for inhibiting certain enzymes. nih.gov In a study evaluating a series of disubstituted benzene derivatives for sirtuin inhibition, 4-tert-butylbenzoic acid was identified as the most potent inhibitor of yeast sirtuin (Sir2p) among the tested compounds and also acted as a weak but selective inhibitor of human SIRT1. nih.gov The study suggested that a 4-alkyl or 4-alkylaminobenzoic acid structure was crucial for this inhibitory activity. nih.gov

Further SAR studies on different classes of benzoic acid derivatives have elucidated the importance of substituent patterns for other biological targets. For instance, in the development of tyrosinase inhibitors, various benzoic acid derivatives were synthesized and evaluated, revealing that the nature and position of substituents significantly affected their inhibitory potential. tandfonline.com Similarly, SAR studies on 4-thiazolidinone (B1220212) derivatives, which can be synthesized from substituted benzoic acids, have been conducted to optimize their activity as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). mdpi.comlookchem.com These studies collectively demonstrate that systematic structural modifications to the benzoic acid core are a powerful strategy for developing targeted therapeutic agents.

Chemical Probes in Biological Systems Research

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. Compounds that exhibit selective and well-characterized biological activity are valuable as chemical probes.

Based on its demonstrated activity in SAR studies, 4-tert-butylbenzoic acid serves as a foundational structure for developing such probes. Its role as a selective, albeit weak, inhibitor of the SIRT1 enzyme makes it a useful tool for investigating the biological functions of this particular sirtuin. nih.gov By using this compound, researchers can probe the downstream effects of SIRT1 inhibition in various cellular models, helping to elucidate the enzyme's role in health and disease.

Furthermore, substituted benzoic acids, including this compound and its analogues like 4-bromo-2-methylbenzoic acid, are important intermediates in the synthesis of more complex molecules designed for specific research purposes. medchemexpress.com Their utility as building blocks allows for the creation of novel ligands and probes to investigate a wide array of biological processes, highlighting the importance of this chemical class in advancing biological systems research.

V. Advanced Spectroscopic and Crystallographic Analysis in Research

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

X-ray crystallography stands as a cornerstone technique for the precise determination of the atomic and molecular structure of 4-tert-butyl-2-methylbenzoic acid and its derivatives. This method allows for a detailed understanding of not only the individual molecule's geometry but also how these molecules arrange themselves in a solid state.

A notable example is the cocrystal with 4,4'-bipyridine, where the asymmetric unit contains two molecules of this compound and one molecule of 4,4'-bipyridine. The dihedral angles between the carboxylate groups and the attached benzene (B151609) rings are found to be 18.2 (1)° and 27.2 (1)°. This twisting is a common feature in benzoic acid derivatives and is influenced by the steric hindrance from the ortho-substituent (the methyl group) and the packing forces within the crystal.

| Parameter | Value in Cocrystal with 4,4'-bipyridine |

| Dihedral Angle (COOH to Benzene Ring) 1 | 18.2 (1)° |

| Dihedral Angle (COOH to Benzene Ring) 2 | 27.2 (1)° |

The supramolecular assembly of this compound in its crystalline form is dominated by hydrogen bonding and, to a lesser extent, π-stacking interactions. In the pure crystalline form, the carboxylic acid groups of adjacent molecules typically form centrosymmetric dimers through strong O—H···O hydrogen bonds. This is a characteristic feature of many carboxylic acids.

The study of this compound and its cocrystals is a prime example of the application of crystal engineering principles. Crystal engineering aims to design and synthesize new crystalline materials with desired properties by controlling the intermolecular interactions. The predictable nature of the hydrogen bonding between carboxylic acids and pyridines (O—H···N) makes this a robust synthon for the construction of cocrystals.

By systematically varying the coformers, researchers can tune the properties of the resulting crystalline materials, such as solubility, melting point, and stability. The steric and electronic effects of the substituents on the benzoic acid ring, like the tert-butyl and methyl groups in this compound, play a crucial role in determining the geometry of the resulting supramolecular assemblies. These substituents can be used to control the dimensionality of the crystal structure, leading to the formation of 1D chains, 2D sheets, or 3D networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a sharp singlet around 1.3 ppm. The methyl group protons also give rise to a singlet, usually found around 2.6 ppm. The aromatic protons appear as a set of multiplets in the region of 7-8 ppm. The acidic proton of the carboxylic acid is often broad and can be found at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon of the tert-butyl group and its quaternary carbon appear at distinct chemical shifts. The methyl carbon is also readily identified. The aromatic carbons show a range of chemical shifts depending on their substitution pattern, and the carbonyl carbon of the carboxylic acid is typically observed in the range of 170-180 ppm.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 | ~31 |

| tert-Butyl (quaternary C) | - | ~35 |

| Methyl (CH₃) | ~2.6 | ~22 |

| Aromatic (CH) | ~7.2 - 7.9 | ~125 - 140 |

| Carboxylic Acid (C=O) | - | ~173 |

| Carboxylic Acid (OH) | >10 | - |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for the confirmation of the elemental composition of this compound and for studying its fragmentation behavior. HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence.

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of a methyl group (CH₃) from the tert-butyl group, leading to a stable tertiary carbocation. Another significant fragmentation is the loss of the carboxylic acid group (COOH). The base peak in the mass spectrum is often the fragment resulting from the loss of a methyl group.

| Ion | m/z (calculated) | Description |

| [M]+ | 192.1150 | Molecular Ion |

| [M-CH₃]+ | 177.0915 | Loss of a methyl group |

| [M-COOH]+ | 147.1174 | Loss of the carboxylic acid group |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Theoretical Comparison

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study the nature of the hydrogen bonding.

The IR spectrum is characterized by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group appears as a very strong and sharp band, typically around 1680-1700 cm⁻¹. The C-H stretching vibrations of the methyl and tert-butyl groups are observed in the 2800-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=O stretching vibration is also observed in the Raman spectrum, though its intensity can vary. The aromatic ring vibrations give rise to several characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Theoretical calculations, often using density functional theory (DFT), are frequently employed to calculate the vibrational frequencies of this compound. Comparing the calculated spectra with the experimental IR and Raman spectra can aid in the assignment of the vibrational modes and provide a deeper understanding of the molecular structure and bonding.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| C-H stretch (aliphatic) | 2800-3000 | Strong |

| C=O stretch | 1680-1700 (strong) | Moderate |

| Aromatic C=C stretch | ~1600 | Strong |

Vi. Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 4-tert-butyl-2-methylbenzoic acid.

Density Functional Theory (DFT) has become a standard tool for the computational study of substituted benzoic acids. By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can accurately predict the ground-state geometry of molecules like this compound gu.senih.gov. These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzoic acids, the calculated structural parameters have shown excellent agreement with experimental X-ray diffraction data core.ac.ukjocpr.com.

For this compound, DFT calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and tert-butyl groups. The steric hindrance between the ortho-methyl group and the carboxylic acid group likely forces the carboxylic group out of the plane of the benzene ring. This twisting is a common feature in ortho-substituted benzoic acids and significantly influences their chemical and physical properties.

Table 1: Representative Calculated Electronic Properties for Substituted Benzoic Acids (Illustrative) This table presents illustrative data based on typical values found for similar substituted benzoic acids in computational studies and is not specific to this compound.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Polarizability (α) | ~150 - 200 a.u. | Measures the deformability of the electron cloud, affecting van der Waals interactions. |

| Mulliken Charge on Carbonyl Carbon (C=O) | ~+0.4 to +0.6 e | Highlights the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Hydroxyl Oxygen (O-H) | ~-0.6 to -0.7 e | Indicates the high electron density on the hydroxyl oxygen, making it a potential site for electrophilic attack. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity towards nucleophiles and electrophiles.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid group, which are the regions with higher electron density. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the aromatic ring, indicating the sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of both an electron-donating methyl group and a bulky tert-butyl group will influence the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Data for Substituted Benzoic Acids (Illustrative) This table presents illustrative data based on typical values found for similar substituted benzoic acids in computational studies and is not specific to this compound.

| Parameter | Calculated Value (eV) (Illustrative) | Interpretation |

|---|---|---|

| EHOMO | ~ -6.0 to -7.0 | Related to the ionization potential; higher energy indicates a better electron donor. |

| ELUMO | ~ -1.0 to -2.0 | Related to the electron affinity; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential Surfaces (MEPS) provide a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. These surfaces are invaluable for predicting the sites of electrophilic and nucleophilic attack.

For this compound, the MEPS would show regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The most negative potential is expected to be located around the carbonyl oxygen of the carboxylic acid group, indicating its high electron density and susceptibility to electrophilic attack. Regions of positive potential are anticipated around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the methyl and tert-butyl groups, highlighting their electrophilic character. The aromatic ring itself will exhibit a complex potential landscape influenced by the substituents.

Molecular Simulation and Modeling Approaches

Beyond static quantum chemical calculations, molecular simulation and modeling techniques offer a dynamic perspective on the behavior of this compound.

Due to the presence of rotatable bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene ring and the C-C bonds within the tert-butyl group, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Computational methods can systematically explore the conformational space by rotating the relevant dihedral angles and calculating the energy of each resulting structure. Subsequent energy minimization using force fields like GAFF (General Amber Force Field) or quantum mechanical methods can locate the lowest energy conformers. rsc.orgbohrium.com For this compound, the primary focus would be on the rotational barrier of the carboxylic acid group, which is influenced by the steric clash with the ortho-methyl group. The results of such studies are crucial for understanding the molecule's shape and how it might interact with other molecules, for instance, in a crystal lattice or at a receptor binding site.

Molecular dynamics (MD) simulations can be employed to study the aggregation behavior of this compound in different environments, such as in solution or in the melt. These simulations track the positions and velocities of a collection of molecules over time, providing insights into the formation of dimers, clusters, and the early stages of nucleation. rsc.orgbohrium.com Studies on similar benzoic acid derivatives have shown that they can form hydrogen-bonded dimers in apolar solvents, while in polar solvents, these interactions can be screened. nih.govacs.org

Furthermore, computational methods are increasingly used to predict the crystal structure of organic molecules. By combining conformational analysis with intermolecular interaction energy calculations, it is possible to generate and rank plausible crystal packing arrangements. These predictions can guide experimental crystallization efforts and help in understanding polymorphism, where a compound can exist in multiple crystalline forms.

Q & A

Basic Research Questions

Q. How can I synthesize 4-Tert-butyl-2-methylbenzoic acid with high purity for experimental use?

- Methodology :

- Start with a Friedel-Crafts alkylation of toluene derivatives to introduce the tert-butyl group.

- Use regioselective methylation at the ortho position via directed ortho-metalation or catalytic methylation.

- Oxidize the methyl group to a carboxylic acid using KMnO₄ or RuO₄ under controlled pH conditions.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Key Considerations : Monitor reaction progress with TLC and confirm purity via melting point analysis (literature mp ~139–140°C for analogous tert-butyl benzoates) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions. The tert-butyl group shows a singlet at ~1.3 ppm (9H), while the methyl group resonates at ~2.5 ppm (3H) .

- IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹).

- X-ray Crystallography : Resolve steric effects of the tert-butyl group on crystal packing for material science applications .

Q. How can I assess the compound’s purity and stability under experimental conditions?

- Methodology :

- Use DSC (Differential Scanning Calorimetry) to determine melting point and detect polymorphs.

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products (e.g., decarboxylation) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methyl groups influence reactivity in cross-coupling reactions?

- Methodology :

- Compare Suzuki-Miyaura coupling yields with para-substituted analogs (e.g., 4-Tert-butylbenzoic acid vs. This compound).

- Use DFT calculations (B3LYP/6-31G*) to map electron density and steric hindrance at the carboxylic acid position .

- Data Interpretation : Lower reactivity in methyl-substituted derivatives may arise from steric blocking of the reactive site .

Q. What strategies optimize this compound’s solubility for biological assays?

- Methodology :

- Prepare sodium or potassium salts via neutralization with NaOH/KOH.

- Use co-solvents (DMSO ≤1% v/v) in aqueous buffers. Validate solubility via dynamic light scattering (DLS) .

- Application : Test enzyme inhibition (e.g., COX-2) using fluorescence polarization assays, noting IC₅₀ shifts due to solubility limitations .

Q. How can computational modeling predict its interactions with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 1CX2 for cyclooxygenase).

- Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

- Methodology :

- Use carboxylate coordination to metal nodes (e.g., Zn²⁺ or Cu²⁺) in solvothermal synthesis.

- Analyze porosity via BET surface area measurements and compare with non-methylated analogs .

Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.